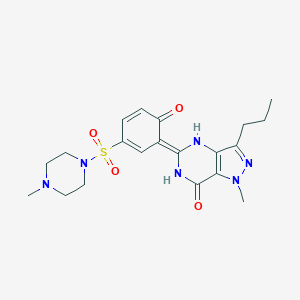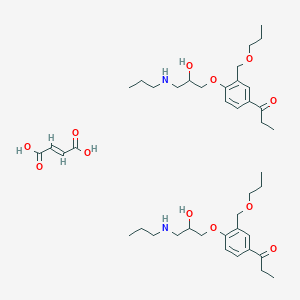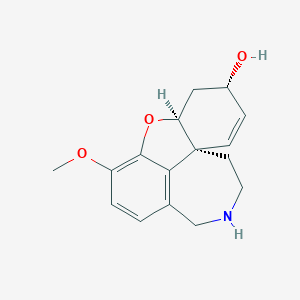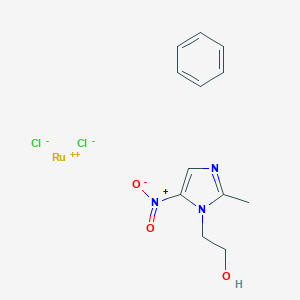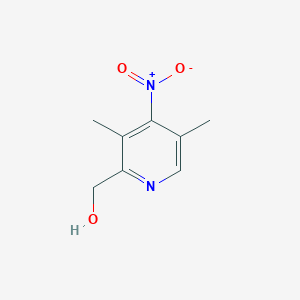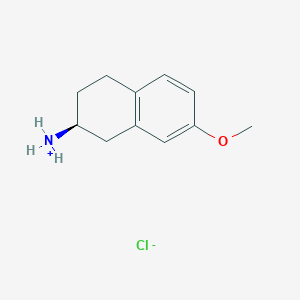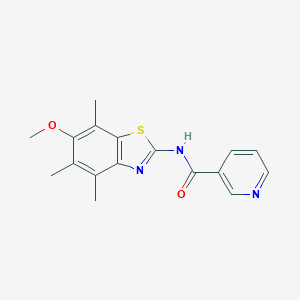
4-Pyrrolidin-2-ylpyridine
Vue d'ensemble
Description
4-Pyrrolidin-2-ylpyridine is a chemical compound with the molecular formula C9H12N2. It has a molecular weight of 148.21 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Pyrrolidin-2-ylpyridine was optimized theoretically using Density Functional Theory (DFT) with the B3LYP standard approach utilizing the basis set, 6-311++G (d,p) . The least HOMO–LUMO gap was obtained for the gas phase (5.6486) .Chemical Reactions Analysis
The chemical reactivity of 4-Pyrrolidin-2-ylpyridine is determined by its frontier molecular orbitals. The bonding interlinkage of the fragments is accomplished by Natural Bonding Orbitals (NBO), as steadiness and chemical reactivity depend on the border molecular orbitals .Physical And Chemical Properties Analysis
4-Pyrrolidin-2-ylpyridine is a solid at room temperature . Its dipole moment, polarizability, and first-order hyperpolarizability in water are the highest values among the selected solvents .Applications De Recherche Scientifique
Molecular Level Interaction and Electron Excitation Properties
Specific Scientific Field
This research falls under the field of Physical Chemistry .
Summary of the Application
The study investigates the molecular level interaction, electron excitation properties, solvent effect, topological surface, and docking analysis of 4-Pyrrolidin-2-ylpyridine .
Methods of Application or Experimental Procedures
The optimization of the molecular geometry of 4-Pyrrolidin-2-ylpyridine was achieved theoretically using Density Functional Theory with the B3LYP standard approach and the basis set, 6-311++G(d,p) . The HOMO–LUMO analysis was conducted to comprehend the chemical activity and electronic properties of the compound . The Molecular Electrostatic Potential (MEP) was used to determine the nucleophilic & electrophilic spots along with 3D charge transmission areas . Non-linear response properties were analyzed in a variety of solvents .
Results or Outcomes
The least HOMO–LUMO gap was obtained for the gas phase (5.6486) . The dipole moment (1.9039), polarizability (3.23017E-23 esu) & first order hyperpolarizability (1.51981E-30 esu) of water are the highest values among the selected solvents .
Drug Discovery
Specific Scientific Field
This research is in the field of Medicinal Chemistry .
Summary of the Application
The five-membered pyrrolidine ring, which is a part of 4-Pyrrolidin-2-ylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application or Experimental Procedures
The study investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds . The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Results or Outcomes
The study highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biologically Active Compounds
Summary of the Application
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This study reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Methods of Application or Experimental Procedures
The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Results or Outcomes
Wound Dressing
Specific Scientific Field
This application falls under the field of Biomedical Engineering .
Summary of the Application
Poly(vinyl pyrrolidone) (PVP), which contains the pyrrolidone ring, has numerous applications in the biomedical field due to its useful features such as non-toxicity, high hydrophilicity, biocompatibility, excellent complexation features, and film-forming ability . These materials can be used for wound dressing .
Methods of Application or Experimental Procedures
The application of these materials in wound dressing involves leveraging their properties such as high hydrophilicity, biocompatibility, and film-forming ability .
Results or Outcomes
The use of these materials in wound dressing has shown promising results due to their beneficial properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-2-ylpyridine | |
CAS RN |
130343-15-6, 128562-25-4 | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-2-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






